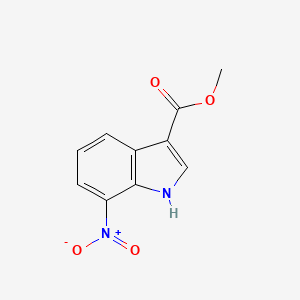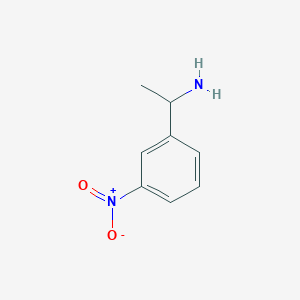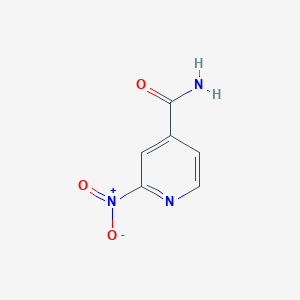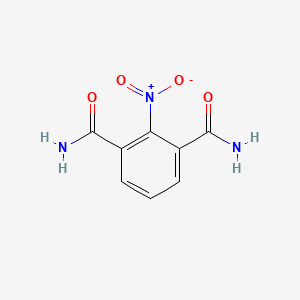
2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Descripción general
Descripción
2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, also known as OA-NO2, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This molecule has been studied for its ability to modulate various biological pathways, including inflammation and oxidative stress. In
Aplicaciones Científicas De Investigación
- ABTS Radical Scavenging : This compound has been investigated for its ability to scavenge the 2,2’-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+), which is commonly used to assess antioxidant activity .
- DPPH Radical Scavenging : Researchers have explored its potential to scavenge the 2,2’-diphenyl-1-picrylhydrazyl radical (DPPH), another widely used method for evaluating antioxidant properties .
- Galvinoxyl Radical Scavenging : The compound has also been studied for its ability to scavenge the galvinoxyl radical, which provides insights into its antioxidant capacity .
- A derivative with a 4(3H)-quinazolinone core (related to this compound) was discovered through in silico screening. It demonstrated antibacterial activity against Staphylococcus aureus . Further exploration of its antibacterial potential could be valuable.
Antioxidant Properties
Antibacterial Activity
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid are penicillin-binding proteins (PBPs) , specifically PBP1 and PBP2a . These proteins play a crucial role in bacterial cell wall synthesis, making them an important target for antibacterial agents.
Mode of Action
The compound works by inhibiting PBP1 and PBP2a . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death. Interestingly, the compound also binds to the allosteric site of PBP2a, similar to the antibiotic ceftaroline .
Biochemical Pathways
The inhibition of PBPs disrupts the bacterial cell wall synthesis pathway . This leads to the weakening of the bacterial cell wall, causing the bacteria to become susceptible to osmotic pressure and eventually leading to cell lysis.
Result of Action
The result of the compound’s action is the death of the bacterial cells . By inhibiting the PBPs, the compound disrupts the cell wall synthesis, leading to cell lysis and death.
Propiedades
IUPAC Name |
2-(4-oxoquinazolin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIOGRLXASIYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389808 | |
| Record name | 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
CAS RN |
435345-19-0 | |
| Record name | 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[(2-Nitrophenyl)thio]acetic acid](/img/structure/B3023447.png)